cis-4-Hydroxy-D-proline hydrochloride
Overview
Description
Cis-4-Hydroxy-D-proline hydrochloride (CAS Number: 2584-71-6) is an amino acid derivative. Its empirical formula is C5H9NO3 , and it has a molecular weight of 131.13 g/mol . This compound is also known by other names, including (2R,4R)-(+)-4-Hydroxy-2-pyrrolidinecarboxylic acid and D-allo-Hydroxyproline .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of cis-4-Hydroxy-D-proline consists of a pyrrolidine ring with a hydroxyl group attached to the 4-position . The stereochemistry is (2R,4R) , indicating the configuration of the chiral centers .
Chemical Reactions Analysis
Cis-4-Hydroxy-D-proline hydrochloride is a versatile compound. It serves as a substrate for studying the specificity and kinetics of D-alanine dehydrogenase . Additionally, it can be used to analyze the substrate specificity of the amino acid transporter PAT1 .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Organic Synthesis and Pharmaceutical Applications
cis-4-Hydroxy-D-proline hydrochloride is a valuable chiral building block in organic synthesis, particularly in the pharmaceutical industry. It is used in the industrial production of specific hydroxyproline isomers, which are key components in various pharmaceuticals (Hara & Kino, 2009).
2. Collagen Research
This compound is significant in collagen research, particularly in understanding the epimerization processes. For instance, studies have investigated the transformation of trans-4-hydroxy-L-proline to cis-4-hydroxy-D-proline during collagen hydrolysis, providing insights into amino acid analysis and protein structure (Dziewiatkowski, Hascall & Riolo, 1972).
3. Medical Imaging and Diagnosis
cis-4-Hydroxy-D-proline hydrochloride plays a role in medical imaging, especially in Positron-Emission Tomography (PET). Derivatives like cis-4-[18F]fluoro-D-proline are used in PET imaging to investigate diseases with altered collagen synthesis and to identify secondary neurodegeneration and areas of radionecrosis in brain tumors (Geisler et al., 2014).
4. Angiogenesis and Cell Migration
Research on cis-4-Hydroxy-D-proline hydrochloride has implications for angiogenesis and cell migration. Studies demonstrate its influence on the migration rates of various cell types, indicating potential applications in understanding and treating diseases related to these cellular processes (Mcauslan et al., 1988).
5. Chemical Synthesis and Molecular Studies
The compound is used in chemical synthesis and molecular studies, facilitating theunderstanding of structural and vibrational properties of amino acids. Studies on the cis and trans conformers of 4-hydroxy-L-proline, for example, have employed density functional approaches to analyze their properties, providing insights relevant to pharmaceutical and biochemical research (Srivastava, Pandey, Gangwar & Misra, 2014).
6. Enzyme and Microorganism Research
cis-4-Hydroxy-D-proline hydrochloride is also important in the study of enzymes and microorganisms that produce various hydroxyproline isomers. Understanding these microbial and enzymatic processes can lead to innovative production strategies for hydroxyprolines, which are valuable in various industrial applications (Hara & Kino, 2020).
7. Biomolecular Recognition and Interaction Studies
Research involving cis-4-Hydroxy-D-proline hydrochloride contributes to the understanding of biomolecular recognition and interaction. Studies on the thermodynamics of non-bonded interactions in solutions containing various proline and hydroxyproline isomers provide insights into molecular recognition, which is crucial in drug design and protein engineering (Castronuovo, Elia & Velleca, 1996).
8. Development of Biosensors
This compound is instrumental in developing biosensors for detecting specific biomarkers. For instance, a bienzyme electrochemical biosensor for detecting collagen l-hydroxyproline has been developed using enzymes that interact with hydroxyproline isomers, including cis-4-hydroxy-D-proline (Sakamoto et al., 2015).
Future Directions
properties
IUPAC Name |
(2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-3-1-4(5(8)9)6-2-3;/h3-4,6-7H,1-2H2,(H,8,9);1H/t3-,4-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEJFFQAGTXBSTI-VKKIDBQXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CNC1C(=O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN[C@H]1C(=O)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00487236 | |
Record name | cis-4-Hydroxy-D-proline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00487236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-4-Hydroxy-D-proline hydrochloride | |
CAS RN |
77449-94-6 | |
Record name | cis-4-Hydroxy-D-proline hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00487236 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2R,4R)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.